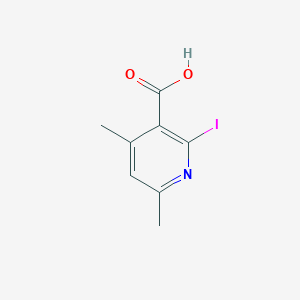

2-Iodo-4,6-dimethylpyridine-3-carboxylic acid

説明

2-Iodo-4,6-dimethylpyridine-3-carboxylic acid is a halogenated pyridine derivative characterized by an iodine atom at position 2, methyl groups at positions 4 and 6, and a carboxylic acid substituent at position 3. The iodine atom confers distinct electronic and steric properties, making the compound valuable in cross-coupling reactions, pharmaceutical intermediates, and materials science. Its molecular weight is approximately 307.1 g/mol (calculated as C₉H₈INO₂).

特性

IUPAC Name |

2-iodo-4,6-dimethylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-4-3-5(2)10-7(9)6(4)8(11)12/h3H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMDAJFIKCMGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)O)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4,6-dimethylpyridine-3-carboxylic acid typically involves the iodination of 4,6-dimethylpyridine-3-carboxylic acid. One common method is the reaction of 4,6-dimethylpyridine-3-carboxylic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

Industrial production of 2-Iodo-4,6-dimethylpyridine-3-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.

化学反応の分析

Types of Reactions

2-Iodo-4,6-dimethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atom.

Oxidation Reactions: Products include carboxylic acids or aldehydes derived from the oxidation of methyl groups.

Reduction Reactions: Products include alcohols or other reduced derivatives of the carboxylic acid group.

科学的研究の応用

2-Iodo-4,6-dimethylpyridine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its iodine atom makes it a useful intermediate in cross-coupling reactions.

Biology: It is used in the study of enzyme inhibitors and as a precursor in the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

作用機序

The mechanism of action of 2-Iodo-4,6-dimethylpyridine-3-carboxylic acid depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is replaced by a nucleophile, forming a new bond with the pyridine ring. In oxidation and reduction reactions, the methyl and carboxylic acid groups undergo changes in their oxidation states, leading to the formation of new functional groups.

類似化合物との比較

Comparison with Similar Compounds

Structural and Electronic Properties

The following table compares 2-iodo-4,6-dimethylpyridine-3-carboxylic acid with halogenated and substituted pyridine derivatives:

Research Findings and Data Gaps

- Biotransformation Potential: Filamentous fungi (e.g., Absidia cylindrospora) selectively hydroxylate iodinated lactones (), implying that 2-iodo-4,6-dimethylpyridine-3-carboxylic acid could undergo similar enzymatic modifications for derivative synthesis .

生物活性

2-Iodo-4,6-dimethylpyridine-3-carboxylic acid is a pyridine derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

The compound is characterized by the presence of iodine and carboxylic acid functional groups, which contribute to its reactivity and biological interactions. Its IUPAC name is 2-Iodo-4,6-dimethylpyridine-3-carboxylic acid, and it has a molecular formula of C_8H_8N_1O_2I.

Research indicates that 2-Iodo-4,6-dimethylpyridine-3-carboxylic acid serves as a precursor in the synthesis of inhibitors targeting the vascular endothelial growth factor receptor 2 (VEGFR2). The inhibition of VEGFR2 is crucial in cancer therapy as it plays a significant role in angiogenesis—the process through which new blood vessels form from existing ones. By blocking this receptor, the compound may limit tumor growth and metastasis.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the VEGF signaling pathway. Inhibition of this pathway can lead to decreased angiogenesis and reduced tumor vascularization, which are critical for tumor survival and growth.

Biological Activity Overview

The biological activities of 2-Iodo-4,6-dimethylpyridine-3-carboxylic acid can be summarized as follows:

Case Study 1: VEGFR2 Inhibition

A study demonstrated that compounds derived from 2-Iodo-4,6-dimethylpyridine-3-carboxylic acid exhibited significant inhibition of VEGFR2 activity. This inhibition was linked to reduced angiogenic signaling in vitro and in vivo models. The results suggested that these derivatives could serve as potential therapeutic agents in cancer treatment.

Case Study 2: Microbial Bioconversion

Research involving Burkholderia sp. MAK1 showed that various pyridine derivatives, including those related to 2-Iodo-4,6-dimethylpyridine-3-carboxylic acid, could be bioconverted into hydroxylated products. This bioconversion highlights the compound's potential in developing novel antibiotics or other bioactive molecules through microbial metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。